molecular formula C8H7N3O2 B1360317 Methyl 4-azidobenzoate CAS No. 20442-96-0

Methyl 4-azidobenzoate

Cat. No.: B1360317
CAS No.: 20442-96-0
M. Wt: 177.16 g/mol
InChI Key: RULRGDSQDQHZOK-UHFFFAOYSA-N
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Description

Methyl 4-azidobenzoate is an organic compound with the molecular formula C8H7N3O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an azide group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-azidobenzoate can be synthesized through a multi-step process starting from 4-nitrobenzoic acid. The typical synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Cycloaddition Reactions

Methyl 4-azidobenzoate participates in cycloaddition reactions, particularly with strained alkynes or arynes.

a. Benzyne Cycloaddition
When reacting with benzyne intermediates, this compound forms benzannulated cycloadducts. For example:

  • Reaction : Trapping benzyne (generated from 2-aminophenylboronate) yields a cycloadduct (5aa) via [2+2] cycloaddition.

  • Conditions : Conducted in CH₂Cl₂ or MeCN at room temperature.

  • Yield : 57% under optimized conditions .

b. Huisgen 1,3-Dipolar Cycloaddition
The azido group enables Cu(I)-catalyzed "click" chemistry with terminal alkynes:

  • Product : 1,4-Disubstituted 1,2,3-triazoles.

  • Conditions : Requires Cu(I) catalysts (e.g., CuSO₄/NaAsc) in polar solvents (e.g., DMF, H₂O).

  • Applications : Widely used in bioconjugation and materials science.

Staudinger Reduction

The azido group undergoes Staudinger reduction to form iminophosphoranes, which hydrolyze to amines:

text
**[General Reaction](pplx://action/followup)**: R-N₃ + PPh₃ → R-N=PPh₃ → R-NH₂ (after hydrolysis)
  • Reagents : Triphenylphosphine (PPh₃) or ortho-phosphinoarenesulfonamides (e.g., 2c ).

  • Key Data :

EntryReagentSolventTimeYield
92cCH₂Cl₂3 h>99%
22bTHF3 h94%

Data from optimized Staudinger reduction studies .

Catalytic Hydrogenation

Hydrogenation reduces the azide to an amine:

  • Conditions : H₂ gas, Pd/C catalyst, ambient pressure.

  • Yield : Near-quantitative under controlled conditions.

Photochemical Reduction

Visible-light-mediated reduction using Ru(bpy)₃²⁺:

  • Conditions : Ru(bpy)₃Cl₂ (1 mol%), HCO₂H, iPr₂NEt in DMF under continuous flow.

  • Residence Time : 20 minutes .

Photolysis

UV irradiation generates reactive nitrene intermediates:

  • Primary Product : Nitrenes form covalent bonds with nucleophiles (e.g., alcohols).

  • Applications : Used in photoaffinity labeling and polymer crosslinking.

Thermolysis

Heating induces decomposition via triplet nitrene pathways:

  • Products : Mixtures of azepines and other aromatic derivatives.

  • Mechanism : Distinct from photolysis, involving radical intermediates.

Scientific Research Applications

Synthetic Chemistry

Methyl 4-azidobenzoate serves as a precursor in the synthesis of various organic compounds. It is particularly useful in:

  • Click Chemistry : The azide group can undergo azide-alkyne cycloaddition, facilitating the formation of triazoles, which are important in medicinal chemistry.
  • Heterocyclic Compound Synthesis : It is employed in synthesizing heterocycles like pyrazolines and triazoles through cycloaddition reactions with electron-deficient alkenes .

Bioconjugation Techniques

The compound is utilized in bioconjugation strategies to label biomolecules with fluorescent tags or other probes. This application is crucial for studying protein interactions and cellular processes:

  • Affinity Labeling : this compound can be attached to biomolecules for further conjugation with alkyne-tagged molecules, enabling the identification of interacting proteins.
  • Cellular Studies : Its ability to modify proteins allows researchers to explore cellular signaling pathways and gene expression changes .

Pharmaceutical Research

This compound derivatives are investigated for their potential as antimicrobial agents and in drug delivery systems. Recent studies have shown that it can be used to synthesize compounds that exhibit cytotoxicity against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .

Case Study 1: Staudinger Reduction

In a study involving this compound as a substrate for Staudinger reduction, researchers found that it could be efficiently reduced by phosphine reagents, leading to the formation of corresponding amines. This reaction was completed within three hours under various solvent conditions, demonstrating the compound's utility in organic synthesis .

SolventReaction TimeMajor Product
Toluene3 hoursTriphenylphosphine-derived aza-ylide
Ethanol3 hoursMethyl 4-aminobenzoate

Case Study 2: Cancer Cell Proliferation

Another investigation assessed the cytotoxic effects of this compound derivatives on cancer cell lines. Using an MTT assay, researchers determined the IC₅₀ values for various compounds derived from this compound:

CompoundA549 IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)
Derivative 1>100>100
Derivative 2>10039.1 ± 2.1
Derivative 3>100<100

These findings highlight the potential of this compound in developing new therapeutic agents against cancer.

Mechanism of Action

The mechanism of action of methyl 4-azidobenzoate primarily involves its azide group, which can undergo various transformations:

    Reduction to Amine: The azide group is reduced to an amine, which can then participate in further chemical reactions.

    Cycloaddition: The azide group reacts with alkynes to form triazoles, which are stable and can be used in various applications.

    Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

These transformations are facilitated by the electronic properties of the azide and ester groups, which make them reactive under specific conditions.

Comparison with Similar Compounds

Methyl 4-azidobenzoate can be compared with other azido compounds and benzoate esters:

    Similar Compounds:

Uniqueness: this compound is unique due to the combination of the azide and ester groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo cycloaddition reactions to form triazoles is particularly valuable in click chemistry and bioconjugation applications .

Biological Activity

Methyl 4-azidobenzoate (C8H7N3O2) is a compound characterized by the presence of an azide group, which imparts unique reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and potential uses in bioconjugation and drug development.

Chemical Structure and Synthesis

This compound consists of a benzene ring substituted with a methyl ester and an azide group. The synthesis typically involves the reaction of methyl 4-aminobenzoate with t-butylnitrite and trimethylsilyl azide, leading to the formation of the azide compound through a diazotization reaction followed by esterification.

1. Reactivity in Organic Synthesis

The azide functional group (-N3) is known for its reactivity, making this compound a valuable intermediate in organic synthesis. It can participate in various chemical reactions, including:

  • Staudinger Reduction : This reaction can convert azides into amines, facilitating the introduction of amine functionalities into complex molecules.
  • Click Chemistry : this compound can engage in azide-alkyne cycloaddition (AAC), a powerful method for bioconjugation that allows for selective linking of biomolecules .

2. Potential in Bioconjugation

This compound's ability to selectively react with alkyne-tagged molecules positions it as a useful reagent for bioconjugation applications. This capability is particularly beneficial in:

  • Affinity Labeling : By attaching this compound to specific biomolecules, researchers can identify protein-protein interactions or study the dynamics of cellular processes.
  • Drug Delivery Systems : The compound's reactive nature may facilitate the development of targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Case Study: Tubulin Assembly Assay

In a study investigating the effects of various azido compounds on tubulin assembly, this compound was tested alongside other analogs. The findings indicated that while it demonstrated some activity, it was less effective than epothilone B in promoting tubulin assembly but still showed cytotoxicity against cancer cell lines such as MCF-7 and HCT-116 .

Table: Summary of Biological Activity Studies

CompoundActivity TypeObservations
This compoundTubulin AssemblyLess active than epothilone B; cytotoxicity observed
Azido CompoundsBioconjugationEffective in affinity labeling experiments
Related Azido CompoundsDrug DeliveryPotential use in targeted therapies

Safety and Handling

This compound is classified as an explosive and flammable substance, requiring careful handling in laboratory settings. It is also considered an irritant and poses health hazards if not managed properly .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-azidobenzoate, and how can purity be optimized?

this compound is typically synthesized via esterification of 4-azidobenzoic acid with methanol under acidic catalysis. Advanced protocols involve coupling reactions, such as the conversion of an alcohol intermediate (e.g., 13 in ) with 4-azidobenzoic acid using carbodiimide-based coupling reagents (e.g., DCC or EDC). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >98% purity, as emphasized in reagent catalogs for analogous compounds . Purity validation should combine HPLC (retention time analysis) and 1H^1H-NMR (absence of residual starting material peaks).

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : Detection of the azide stretch (~2160 cm1^{-1}) and ester carbonyl (~1705 cm1^{-1}) confirms functional groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 653.2984 in ) and isotopic patterns.
  • NMR : 1H^1H-NMR resolves aromatic protons (δ 7.6–8.2 ppm for the benzoate ring) and methyl ester protons (δ ~3.9 ppm) .

Advanced Research Questions

Q. How does the electron-withdrawing azide group influence the reactivity of this compound in click chemistry?

The azide group facilitates strain-promoted azide-alkyne cycloaddition (SPAAC), a key reaction in bioorthogonal labeling. Computational studies () show that the azide’s electron-withdrawing nature lowers the LUMO energy, enhancing reactivity with strained cyclooctynes. However, thermal stability must be monitored via differential scanning calorimetry (DSC), as azides can decompose exothermically above 120°C .

Q. What methodological considerations are critical when using this compound in photoaffinity labeling studies?

In photoaffinity probes (e.g., 15 in ), the azide acts as a photolabile crosslinker. Key steps include:

  • UV Irradiation : Optimize wavelength (typically 254–365 nm) and exposure time to avoid protein denaturation.
  • Quenching Controls : Use scavengers like β-mercaptoethanol to minimize nonspecific binding.
  • MS/MS Analysis : Identify crosslinked peptide-azide adducts via fragmentation patterns .

Q. How can conflicting data on azide stability in this compound be resolved?

Discrepancies in thermal stability or reactivity often arise from solvent polarity or trace metal contaminants. For example:

  • Solvent Effects : Azides are more stable in aprotic solvents (e.g., DMF) than protic ones (e.g., MeOH).
  • Metal Chelators : Add EDTA to reaction mixtures to inhibit copper-catalyzed decomposition .
  • Accelerated Aging Studies : Perform kinetic analyses under controlled humidity/temperature to model degradation pathways.

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to mitigate risks associated with azide handling?

  • Safety Protocols : Use blast shields and remote stirring for large-scale reactions. Monitor azide concentrations via UV-Vis (λ~270 nm) to prevent accumulation.
  • Waste Management : Quench residual azides with sodium nitrite/acid to form non-explosive byproducts .

Q. What strategies improve the reproducibility of this compound-based synthetic workflows?

  • Standardized Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track azide consumption.
  • Batch-to-Batch Consistency : Implement QC/QA protocols (e.g., melting point determination, >98% purity via HPLC) as outlined in reagent catalogs .

Q. Applications in Advanced Research

Q. Can this compound be integrated into green chemistry frameworks?

Yes. highlights its use in solvent-free mechanochemical syntheses. Ball-milling 4-azidobenzoic acid with methyl carbonate derivatives achieves >90% yield, reducing waste compared to traditional esterification .

Q. How does this compound compare to its amino analog in drug delivery systems?

Unlike Methyl 4-aminobenzoate ( ), the azide derivative avoids premature hydrolysis in acidic environments (e.g., stomach pH). This stability enables targeted delivery via pH-responsive nanocarriers, validated via Franz cell diffusion assays.

Properties

IUPAC Name

methyl 4-azidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-4-7(5-3-6)10-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULRGDSQDQHZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174390
Record name Benzoic acid, 4-azido-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20442-96-0
Record name Benzoic acid, 4-azido-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020442960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-azido-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-azidobenzoate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl 4-azidobenzoate
Methyl 4-azidobenzoate
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Methyl 4-azidobenzoate
Methyl 4-azidobenzoate
Methyl 4-azidobenzoate

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